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Compound of Interest

3-Bromo-2,5,6-trimethoxybenzoic
Compound Name:
acid

Cat. No.: B1268548

For Researchers, Scientists, and Drug Development Professionals

Substituted trimethoxybenzoic acids are a class of compounds that have garnered significant
interest in medicinal chemistry and materials science. Their unique structural motifs and
potential for diverse biological activities make them valuable scaffolds in drug discovery and
development. A thorough understanding of their three-dimensional structure at the atomic level
is paramount for elucidating structure-activity relationships, designing novel derivatives with
enhanced properties, and ensuring optimal solid-state characteristics for pharmaceutical
formulations. This technical guide provides an in-depth overview of the crystal structure
analysis of substituted trimethoxybenzoic acids, detailing experimental protocols, presenting
key crystallographic data, and illustrating relevant biological pathways.

Data Presentation: Crystallographic Data of
Substituted Trimethoxybenzoic Acids

The following tables summarize the crystallographic data for a selection of substituted
trimethoxybenzoic acids, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,6-Dibromo-3,4,5-trimethoxybenzoic
Acid[1]
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Parameter Value

Empirical Formula C10H10Br20s
Formula Weight 369.99
Temperature (K) 123(2)
Wavelength (A) 0.71073

Crystal System Monoclinic

Space Group P21/n

a (A) 9.5342(4)

b (A) 10.0238(4)

c (A 13.9113(5)

a(°) 90

B(°) 104.538(2)

y () 90

Volume (A3) 1287.34(9)

Z 4

Density (calculated) (Mg/m3) 1.908

Absorption Coefficient (mm~1) 6.516

F(000) 720

Crystal Size (mms3) 0.20 x 0.10 x 0.05
Theta range for data collection (°) 3.016 to 27.536
Index ranges -12<=h<=12, -13<=k<=13, -18<=I<=18
Reflections collected 13410
Independent reflections 2966 [R(int) = 0.0355]
Completeness to theta = 25.242° (%) 100.0
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Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.7458 and 0.4491

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2966/0/173

Goodness-of-fit on F? 1.054

Final R indices [I>2sigma(l)] R1 = 0.0245, wR2 = 0.0560

R indices (all data) R1 =0.0309, wR2 = 0.0583
Extinction coefficient n/a

Largest diff. peak and hole (e.A-3) 0.528 and -0.540

Table 2: Crystallographic Data for other Substituted Trimethoxybenzoic Acids
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Detailed unit cell parameters for 3,4,5-trimethoxybenzoic acid and 2,4,6-trimethoxybenzoic acid
were not explicitly available in the provided search results.

Experimental Protocols

The determination of the crystal structure of substituted trimethoxybenzoic acids involves a
series of well-defined steps, from the synthesis of the compound to the final refinement of the
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crystal structure. The following protocols are generalized from methodologies reported in the
literature.[1]

Synthesis and Crystallization

Synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid:[1]

A solution of 2-iodo-3,4,5-trimethoxybenzoic acid (0.36 mmol) in 0.2 M NaOH (0.5 mL) is added
dropwise to a magnetically stirred aqueous sulfuric acid solution (3.2 M, 0.6 mL) of KBrOs (0.72
mmol). The reaction mixture's temperature is gradually raised from 294 K to 338 K. The
resulting solution is stirred for an additional 4 hours at 338 K and then allowed to cool slowly to
room temperature without stirring. The desired product, 2,6-dibromo-3,4,5-trimethoxybenzoic
acid, crystallizes as long, thin needles.

General Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound in an appropriate solvent or a mixture of solvents.

e Solvent Selection: A solvent screen is performed to identify a solvent in which the compound
has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, acetone,
and dichloromethane.

» Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the
chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated
solution.

o Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent
at room temperature. This process can take several days to weeks.

o Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully
harvested from the mother liquor.

X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer.
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o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

» Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize
thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Ka or Cu
Ka) and a detector, is used to collect diffraction data. A series of diffraction images are
collected as the crystal is rotated.

o Data Processing: The collected images are processed to integrate the intensities of the
diffraction spots. The data is then corrected for various factors, including Lorentz and
polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

o Structure Solution: The initial crystal structure is determined using direct methods or
Patterson methods, which provide the initial positions of the atoms in the unit cell.

e Structure Refinement: The atomic positions and displacement parameters are refined using
a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms
are typically placed in calculated positions and refined using a riding model.

» Validation: The final refined structure is validated using tools such as checkCIF to ensure its
quality and correctness.

Mandatory Visualization
Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a
substituted trimethoxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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